molecular formula C18H20N2O5 B6395191 5-(4-Boc-aminophenyl)-2-methoxynicotinic acid CAS No. 1261923-73-2

5-(4-Boc-aminophenyl)-2-methoxynicotinic acid

Cat. No.: B6395191
CAS No.: 1261923-73-2
M. Wt: 344.4 g/mol
InChI Key: AYRBIQAXSKXUSX-UHFFFAOYSA-N
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Description

5-(4-Boc-aminophenyl)-2-methoxynicotinic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. The compound features a nicotinic acid core substituted with a methoxy group at the 2-position and a 4-Boc-aminophenyl group at the 5-position. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Properties

IUPAC Name

2-methoxy-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-18(2,3)25-17(23)20-13-7-5-11(6-8-13)12-9-14(16(21)22)15(24-4)19-10-12/h5-10H,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRBIQAXSKXUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Boc-aminophenyl)-2-methoxynicotinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The starting material, 2-methoxynicotinic acid, undergoes nitration to introduce a nitro group at the 5-position. This is followed by reduction to convert the nitro group to an amino group.

    Boc Protection: The amino group is then protected using Boc anhydride to form the Boc-protected amine.

    Coupling Reaction: The Boc-protected amine is coupled with 4-bromophenylboronic acid using a Suzuki-Miyaura coupling reaction to introduce the 4-Boc-aminophenyl group at the 5-position of the nicotinic acid core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for nitration and reduction steps, as well as the use of automated systems for Boc protection and coupling reactions.

Chemical Reactions Analysis

Types of Reactions

5-(4-Boc-aminophenyl)-2-methoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products

    Oxidation: 5-(4-Boc-aminophenyl)-2-hydroxynicotinic acid.

    Reduction: 5-(4-aminophenyl)-2-methoxynicotinic acid.

    Substitution: 5-(4-aminophenyl)-2-methoxynicotinic acid (after Boc removal).

Scientific Research Applications

5-(4-Boc-aminophenyl)-2-methoxynicotinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a building block for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-(4-Boc-aminophenyl)-2-methoxynicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected amine can be deprotected to reveal the free amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Aminophenyl)-2-methoxynicotinic acid: Similar structure but lacks the Boc protecting group.

    5-(4-Boc-aminophenyl)-2-hydroxynicotinic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

5-(4-Boc-aminophenyl)-2-methoxynicotinic acid is unique due to the presence of both the Boc-protected amine and the methoxy group, which can influence its reactivity and interactions with other molecules. The Boc group provides a temporary protection for the amine, allowing for selective reactions at other sites of the molecule.

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